5-Cyclopropylquinoline
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Overview
Description
5-Cyclopropylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinolines are known for their fused ring structure, which consists of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylquinoline can be achieved through several methodsThe Skraup synthesis is another widely used method, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction conditions typically require high temperatures and acidic environments to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Cyclopropylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 5-Cyclopropylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended use. Common molecular targets include DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Comparison with Similar Compounds
Quinoline: The parent compound without the cyclopropyl group.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Quinolone: A related compound with a carbonyl group at the 4-position.
Uniqueness: 5-Cyclopropylquinoline is unique due to the presence of the cyclopropyl group, which can enhance its chemical stability and biological activity compared to other quinoline derivatives. This structural modification can lead to improved pharmacokinetic properties and increased potency in medicinal applications .
Properties
Molecular Formula |
C12H11N |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-cyclopropylquinoline |
InChI |
InChI=1S/C12H11N/c1-3-10(9-6-7-9)11-4-2-8-13-12(11)5-1/h1-5,8-9H,6-7H2 |
InChI Key |
WNMOBFYNRHLMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C=CC=NC3=CC=C2 |
Origin of Product |
United States |
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